molecular formula C17H18O5 B14251203 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde CAS No. 183303-81-3

4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde

Cat. No.: B14251203
CAS No.: 183303-81-3
M. Wt: 302.32 g/mol
InChI Key: RMFQBPIKKOPFPM-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzaldehyde moiety substituted with a 2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to introduce the hydroxyethoxy group and subsequently form the benzaldehyde moiety. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzoic acid, while reduction would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzyl alcohol.

Scientific Research Applications

4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is unique due to its specific structural features, such as the hydroxyethoxy group and the positioning of the methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

183303-81-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde

InChI

InChI=1S/C17H18O5/c1-20-16-8-5-13(9-17(16)21-2)15(19)11-22-14-6-3-12(10-18)4-7-14/h3-10,15,19H,11H2,1-2H3

InChI Key

RMFQBPIKKOPFPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(COC2=CC=C(C=C2)C=O)O)OC

Origin of Product

United States

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